molecular formula C9H13N3O B8757686 6-(Piperazin-1-yl)pyridin-2(1H)-one

6-(Piperazin-1-yl)pyridin-2(1H)-one

Cat. No.: B8757686
M. Wt: 179.22 g/mol
InChI Key: RTALRXQAXLTEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a piperazine ring attached to a pyridine ring with a hydroxyl group at the 6-position

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and interaction with molecular targets. This distinct structure allows for unique applications in medicinal chemistry and pharmaceuticals .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperazin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13)

InChI Key

RTALRXQAXLTEET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.